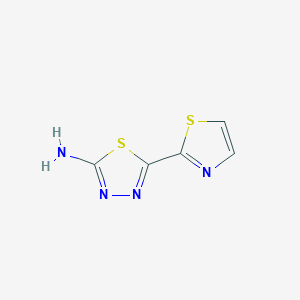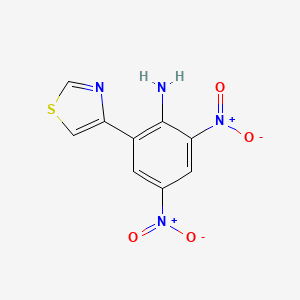
2,4-Dinitro-6-(4-thiazolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-6-(4-thiazolyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitro-6-(4-thiazolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which results in the formation of 2,4-dinitroaniline
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-(4-thiazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the thiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline or thiazole derivatives.
Scientific Research Applications
2,4-Dinitro-6-(4-thiazolyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-(4-thiazolyl)aniline involves its interaction with specific molecular targets. The nitro groups and thiazole ring play a crucial role in its biological activity. For instance, dinitroanilines are known to inhibit microtubule formation by targeting tubulin proteins, which can disrupt cell division in plants and microorganisms . This mechanism is particularly relevant in its use as a herbicide and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Lacks the thiazole ring, making it less versatile in terms of biological activity.
2,6-Dinitroaniline: Another isomer with different positioning of nitro groups, affecting its chemical reactivity and applications.
2,4,6-Trinitroaniline: Contains an additional nitro group, which can enhance its explosive properties but may reduce its specificity in biological applications.
Uniqueness
2,4-Dinitro-6-(4-thiazolyl)aniline is unique due to the presence of both nitro groups and a thiazole ring. This combination provides a balance of chemical reactivity and biological activity, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C9H6N4O4S |
|---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
2,4-dinitro-6-(1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H6N4O4S/c10-9-6(7-3-18-4-11-7)1-5(12(14)15)2-8(9)13(16)17/h1-4H,10H2 |
InChI Key |
PHHGRXKLDHBJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CSC=N2)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
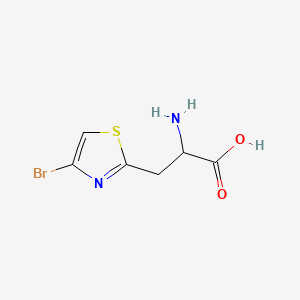
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
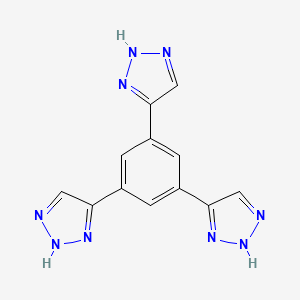

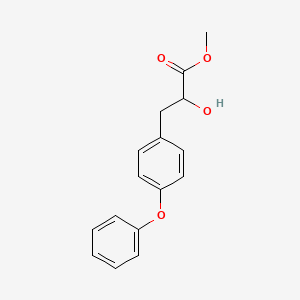
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)

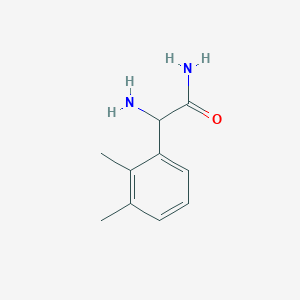
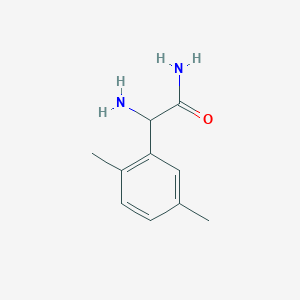
![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
